molecular formula C16H19N3O3 B12152437 ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No.: B12152437
M. Wt: 301.34 g/mol
InChI Key: HZRQGCZAJPDCQX-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

    Step 1: Synthesis of the hydrazine derivative.

    Step 2: Condensation reaction with the carbonyl compound.

    Step 3: Purification of the final product using recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Substitution reactions can occur at the hydrazone or pyrrole moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[2-(2-chlorophenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
  • Ethyl (2E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
  • Ethyl (2E)-2-[2-(2-hydroxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

Uniqueness

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-[(2-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-8-6-7-9-13(12)21-4/h6-9,17H,5H2,1-4H3

InChI Key

HZRQGCZAJPDCQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2OC)C

Origin of Product

United States

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